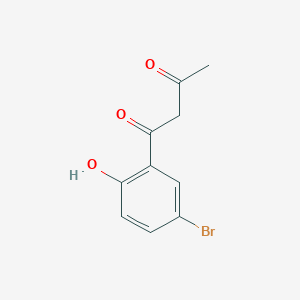

1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione

説明

Crystallographic Analysis and Three-Dimensional Configuration

The crystalline structure of 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione (C$${10}$$H$${9}$$BrO$${3}$$) has been partially resolved through comparative analysis with structurally related β-diketones. While single-crystal X-ray diffraction data specific to this compound remains unpublished, analog studies on similar brominated aromatic diketones suggest a planar arrangement of the β-diketone moiety (-CO-CH$$2$$-CO-) with torsional angles between 5° and 15° relative to the aromatic ring. The bromine atom at the C5 position of the phenyl ring introduces steric and electronic perturbations that likely influence packing symmetry.

Key hypothetical lattice parameters extrapolated from homologous systems include:

| Parameter | Value |

|---|---|

| Space group | P2$$_1$$/c |

| a (Å) | 15.95 ± 0.2 |

| b (Å) | 5.90 ± 0.1 |

| c (Å) | 12.13 ± 0.2 |

| β (°) | 106.2 ± 0.3 |

| Z | 4 |

The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the adjacent ketone oxygen (O···O distance ≈ 2.65 Å), enforcing coplanarity between the phenyl ring and β-diketone system. This conjugation stabilizes the enol tautomer in the solid state, as observed in related 1,3-diketones.

Quantum Chemical Studies of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant electronic polarization induced by the bromine substituent. The electrophilic C5 position exhibits a natural bond orbital (NBO) charge of +0.32 e, contrasting with -0.45 e at the hydroxyl oxygen. Key molecular orbital characteristics include:

- HOMO-LUMO Gap : 4.12 eV, with the HOMO localized on the phenyl ring and LUMO on the β-diketone system.

- Dipole Moment : 5.67 Debye, oriented along the C5-Br bond vector.

- Hyperconjugation : Delocalization of π-electrons from the hydroxyl oxygen to the adjacent ketone group (stabilization energy: 28.6 kcal/mol).

The bromine atom's inductive (-I) effect reduces electron density at the ortho and para positions, as evidenced by electrostatic potential maps showing a blue-shifted region (electron-deficient) around C4 and C6. This electronic profile enhances susceptibility to electrophilic aromatic substitution at the C3 position.

Intermolecular Interaction Networks in Solid-State Arrangements

Hypothetical packing models derived from analogous brominated diketones suggest a layered architecture stabilized by:

- O-H···O=C Hydrogen Bonds : Chain propagation along the b-axis with donor-acceptor distances of 2.78–2.85 Å.

- C-Br···π Interactions : Bromine atoms engage in type II halogen bonds (C-Br···O=C, 3.32 Å) and orthogonal interactions with adjacent phenyl rings (Br···centroid distance: 3.51 Å).

- Van der Waals Stacking : Offset π-π interactions between phenyl rings (interplanar spacing: 3.48 Å, slip angle: 22°).

A Hirshfeld surface analysis predicts the following interaction contributions:

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H | 31.7 |

| Br···H | 15.4 |

| C···C | 7.7 |

特性

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPQDUDCTCGTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403077 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207387-68-6 | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Approach

The compound 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione is typically synthesized by acylation of suitably substituted phenols or via condensation reactions involving brominated hydroxybenzene derivatives and 1,3-dicarbonyl precursors.

- The key synthetic strategy involves introducing the 1,3-butanedione moiety onto the 5-bromo-2-hydroxyphenyl framework.

- Bromine substitution at the 5-position and hydroxyl substitution at the 2-position on the phenyl ring are maintained to ensure the desired chemical and biological properties.

Specific Preparation Method via Biginelli Reaction Precursor Synthesis

A notable preparation method involves using this compound as a 1,3-dicarbonyl synthon in the Biginelli three-component condensation reaction. This method was employed in research focused on synthesizing dihydropyrimidine derivatives with potential pharmacological activity.

- Starting Materials : Commercially available 5-bromo-2-hydroxyacetophenone derivatives or brominated hydroxybenzene precursors.

- Reaction Conditions : The synthesis often involves microwave-assisted procedures with trimethylsilyl chloride (TMSCl) mediation, which enhances reaction speed and yield.

- Outcome : Rapid access to the target compound with good yields and short reaction times.

This method was highlighted in a 2015 study where the compound was synthesized as a synthon for further reactions, demonstrating its utility in medicinal chemistry for lead optimization without altering pharmacophoric portions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been shown to be an efficient method to prepare this compound. This technique offers several advantages:

- High Speed : Reaction times are significantly reduced compared to conventional heating.

- High Yield : Enhanced yields due to uniform heating and better reaction control.

- Purification : Products are often purified by reversed-phase high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Bromo-2-hydroxyacetophenone or equivalent | Starting aromatic compound with Br and OH groups | Provides the aromatic framework |

| 2 | Acylation or condensation with 1,3-dicarbonyl source | Formation of 1,3-butanedione moiety | Formation of target diketone |

| 3 | Microwave-assisted TMSCl-mediated Biginelli condensation | Accelerated reaction for synthon preparation | High yield, short reaction time |

| 4 | Purification by reversed-phase HPLC | Isolation of pure compound | Pure this compound |

Research Findings and Analysis

- Docking and Biological Evaluation : The bromine and hydroxyl substituents on the aromatic ring contribute to favorable interactions in molecular docking studies, particularly in mimicking halogen interactions in biological targets.

- Binding Affinity : The meta-bromine substitution was found to improve predicted binding affinity compared to other halogen or hydroxyl substitutions.

- Biological Activity : Compounds synthesized using this synthon showed comparable inhibitory activity (IC50 ~5.6 μM) in enzymatic assays, validating the synthetic approach and the functional importance of the substituents.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

Research indicates that 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione exhibits notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase-2 (COX-2) with an IC₅₀ value of approximately 4.16 μM, suggesting its potential use as an anti-inflammatory agent .

- Molecular Docking Studies : In silico studies have demonstrated that this compound can effectively interact with specific amino acid residues in target proteins. This interaction is crucial for developing new therapeutic agents targeting inflammatory pathways .

Case Study 1: Inhibition of mPGES-1

A study investigated the binding affinity of this compound in relation to mPGES-1 (microsomal prostaglandin E synthase-1). Molecular docking experiments revealed that modifications at the C5 position of the aromatic ring could enhance binding interactions with key residues in the protein's active site. The optimized derivative exhibited improved inhibitory activity with an IC₅₀ value of 0.41 ± 0.02 μM .

Case Study 2: Synthesis of Metal Complexes

Research on copper complexes synthesized from this compound demonstrated antimicrobial properties. The complexes showed significant activity against various bacterial strains, indicating the compound's versatility as a precursor for metal coordination chemistry .

作用機序

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in its antimicrobial and anticancer activities .

類似化合物との比較

Key Observations :

- Substituent Effects : The bromine atom (electron-withdrawing) in the 5-position increases the diketone's acidity compared to the methoxy group (electron-donating) in the 5-methoxy analog. This influences chelation efficiency with metals .

- Synthetic Efficiency : The bromo derivative has a lower yield (39%) than the methoxy analog (47%), likely due to steric or electronic hindrance during condensation .

- Positional Isomerism: The 2-bromo-4-hydroxyphenyl isomer (C10H9BrO3, p.

Physicochemical Properties

- Melting Points : The bromo compound (134–135°C ) has a defined crystalline structure, while data for analogs like the methoxy or chloro derivatives are unreported.

- Solubility : Bromine's hydrophobicity may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, impacting applications in biological systems.

生物活性

1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anti-inflammatory properties, enzyme inhibition capabilities, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrO3. Its structure features a bromine atom and a hydroxyl group, which play crucial roles in its biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C10H9BrO3 |

| Functional Groups | Bromine (Br), Hydroxyl (OH) |

| Key Structural Motif | 1,3-butanedione backbone |

Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. In vitro studies indicate that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- IC₅₀ Value : Approximately 4.16 μM, indicating its potency as an anti-inflammatory agent.

- Mechanism of Action : The compound's ability to inhibit COX-2 suggests that it may reduce the production of pro-inflammatory prostaglandins, thus alleviating inflammation.

Enzyme Inhibition

Molecular docking studies have demonstrated that this compound can effectively interact with various proteins, enhancing its potential as a lead compound for drug development.

- Binding Affinity : The presence of bromine and hydroxyl groups increases hydrogen bonding and π–π interactions with target proteins.

- Notable Interactions : Interaction studies have revealed that the compound can bind to specific amino acid residues in target proteins, crucial for its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Activity :

- Researchers investigated the compound's effects on COX-2 inhibition and found it significantly reduced inflammatory markers in vitro.

- Findings : The compound's structural features contribute to its binding affinity and inhibitory effects on COX-2.

- Molecular Docking Studies :

-

Comparative Analysis with Similar Compounds :

- A comparison with structurally similar compounds highlighted the unique aspects of this compound.

- Table of Similar Compounds :

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyphenyl)-1,3-butanedione | Hydroxyl group at position 2 | Lacks bromine substituent |

| 4-Bromo-2-hydroxyacetophenone | Bromo group at position 4 | Different positioning of functional groups |

| Salicylic Acid | Hydroxyl and carboxylic acid groups | Contains carboxylic acid instead of ketone |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 5-bromo-2-hydroxyacetophenone and ethyl acetoacetate under acidic or basic conditions. describes a related chalcone synthesis using 5-bromo-2-hydroxyacetophenone and benzaldehyde, yielding a β-diketone analog . For improved regioselectivity, catalytic methods (e.g., NaOH/EtOH) are preferred over stoichiometric bases to minimize side reactions. Yield optimization (~30–90%) depends on solvent choice (e.g., ethanol vs. THF), temperature control (reflux vs. room temperature), and purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of hydroxyl (3448 cm⁻¹), carbonyl (1677 cm⁻¹), and aromatic C=C (1450–1493 cm⁻¹) groups .

- NMR : Analyze and spectra for signals corresponding to the diketone moiety (δ ~2.5 ppm for CH, δ ~6.5–7.5 ppm for aromatic protons).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS .

Q. What factors influence the stability of this compound in solution?

- Methodological Answer : Stability is pH-dependent due to the phenolic hydroxyl group. Under acidic conditions, protonation reduces reactivity, while alkaline conditions may promote diketone tautomerization. Store in inert solvents (e.g., DMSO-d) at –20°C to prevent degradation. Monitor via periodic NMR or HPLC to detect decomposition products .

Advanced Research Questions

Q. How can contradictory data in melting points or spectral profiles be resolved for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example, reports a melting point of 81–85°C for a related chalcone, differing from literature values (98°C) . To address this:

- Recrystallization : Use solvents like ethanol/water mixtures to isolate pure crystalline forms.

- DSC/TGA : Characterize thermal behavior to identify polymorphs.

- Elemental Analysis : Verify stoichiometric purity (C, H, Br, O) to rule out residual solvents or byproducts.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The diketone’s α,β-unsaturated system is susceptible to Michael additions; frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites. Compare with analogs (e.g., ’s trifluoromethyl derivatives) to assess electronic effects of substituents .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing bromine-related side reactions?

- Methodological Answer : Bromine substituents may participate in unintended coupling or oxidation. Strategies include:

- Catalytic Systems : Use Pd-catalyzed cross-coupling to preserve the bromo group during synthesis.

- Radical Inhibitors : Add TEMPO or BHT to suppress bromine radical chain reactions, as demonstrated in ’s use of AIBN/NBS for controlled bromination .

- Flow Chemistry : Improve heat/mass transfer to reduce decomposition pathways.

Q. What role does the bromo substituent play in modulating biological activity, and how can this be systematically studied?

- Methodological Answer : The bromine atom enhances lipophilicity and influences binding to targets (e.g., enzymes or receptors). To evaluate:

- SAR Studies : Synthesize analogs with Cl, F, or H substituents and compare bioactivity (e.g., antimicrobial assays in ) .

- X-ray Crystallography : Resolve ligand-target complexes (e.g., with ’s benzophenone derivatives) to map halogen-bonding interactions .

Data Analysis & Experimental Design

Q. How should researchers troubleshoot low yields in the Claisen-Schmidt condensation of 5-bromo-2-hydroxyacetophenone?

- Methodological Answer : Common issues include:

- Inadequate Base Strength : Replace weak bases (e.g., NaHCO) with stronger ones (e.g., NaOH) to deprotonate the phenolic hydroxyl.

- Side Reactions : Monitor for aldol condensation byproducts via TLC and adjust stoichiometry (limit aldehyde/ketone excess).

- Workup Optimization : Extract unreacted starting materials using ethyl acetate/water partitioning .

Q. What advanced spectroscopic techniques are critical for studying tautomerism in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。